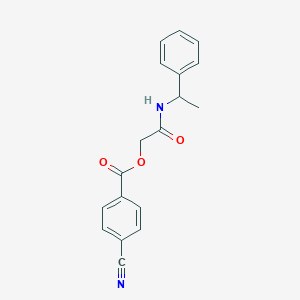

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate is a chemical compound with the linear formula C15H20N2O2S2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecule contains a total of 40 bond(s). There are 24 non-H bond(s), 15 multiple bond(s), 6 rotatable bond(s), 2 double bond(s), 1 triple bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amide(s) (aliphatic), and 1 nitrile(s) (aromatic) .Wissenschaftliche Forschungsanwendungen

- Phenacyl and desyl compounds, including phenacyl urethanes, serve as PPGs. These groups can be selectively removed upon exposure to light, allowing precise control over chemical reactions. Researchers have explored their use in photochemical processes, such as drug delivery, surface modification, and bioconjugation .

- Carbamates, like phenacyl urethanes, are employed for amine protection. By attaching a phenacyl group to an amine, researchers can temporarily shield it from unwanted reactions. This protection strategy finds applications in organic synthesis, peptide chemistry, and drug development .

- Phenacyl urethanes can protect carboxylic acids by forming stable carbamate linkages. This property is valuable in synthetic chemistry, where selective protection of functional groups is essential. Researchers have explored their use in protecting carboxylic acids during multi-step syntheses .

- The crystal structure of phenacyl urethane reveals intriguing supramolecular features. Weak C—H O hydrogen bonds lead to the formation of infinite supramolecular layers in the crystal lattice. Understanding these interactions aids in designing functional materials and crystal engineering .

- Phenacyl urethanes are related to chromone derivatives, which occur widely in plants and exhibit diverse biological activities. Researchers may explore the synthesis and biological properties of phenacyl urethanes in the context of natural product-inspired drug discovery .

- Phenacyl urethanes offer a unique structural scaffold, combining the urethane function and the benzoyl group. Researchers can modify this scaffold to create novel derivatives with tailored properties. Exploring the structure–activity relationships of phenacyl urethanes could lead to new applications .

Photoremovable Protecting Groups (PPGs)

Amine Protection

Carbonyl Protection

Crystal Engineering and Supramolecular Chemistry

Chromone Derivatives and Natural Products

Diverse Structural Scaffolds

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-oxo-2-(1-phenylethylamino)ethyl] 4-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13(15-5-3-2-4-6-15)20-17(21)12-23-18(22)16-9-7-14(11-19)8-10-16/h2-10,13H,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OITRYJCQRBLPCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxo-2-((1-phenylethyl)amino)ethyl 4-cyanobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2440623.png)

![(1R,5S)-3-cyclopropylidene-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2440626.png)

![Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2440631.png)

![(S)-8-Benzylhexahydropyrazino[2,1-C][1,4]oxazine-6,7-dione](/img/structure/B2440637.png)

![N-[[5-(Difluoromethyl)-2-methylpyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2440638.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2440639.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)

![6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2440642.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2440643.png)